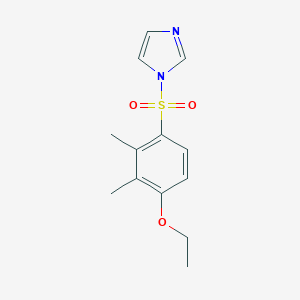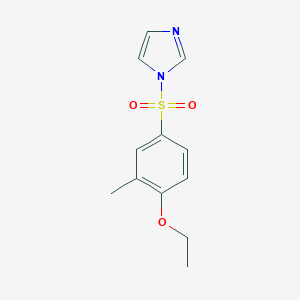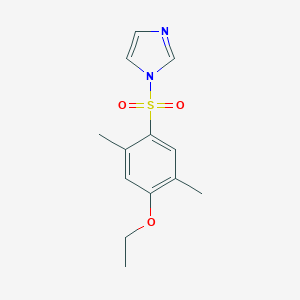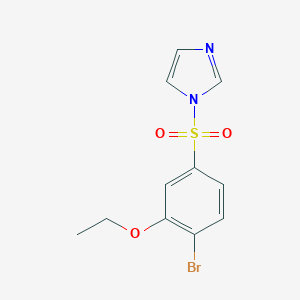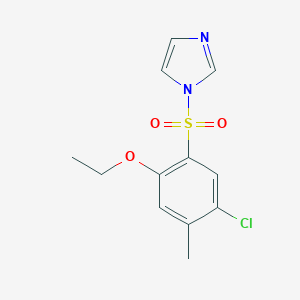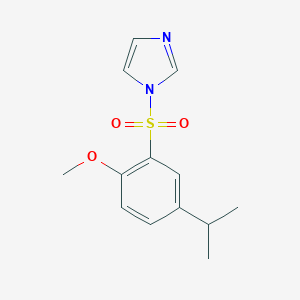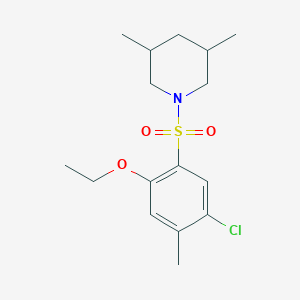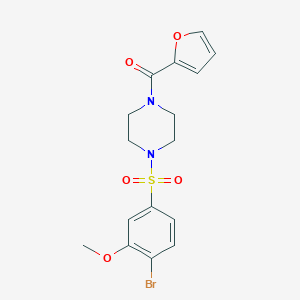
(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the 4-Bromo-3-methoxyphenylsulfonyl chloride: This can be achieved by reacting 4-bromo-3-methoxyaniline with chlorosulfonic acid.
Coupling with piperazine: The resulting sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.
Attachment of the furan-2-yl group: Finally, the intermediate is reacted with furan-2-carboxylic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methoxyphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Research: It may be investigated for its potential therapeutic effects in various diseases.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone would depend on its specific target. Generally, it may interact with proteins or enzymes, altering their function. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic and heterocyclic structures can engage in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
- (4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
Uniqueness:
- The presence of the bromine atom in (4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can lead to unique reactivity patterns compared to its chloro or thiophene analogs.
- The combination of the furan ring with the sulfonyl piperazine structure may confer distinct biological activity and binding properties.
Properties
IUPAC Name |
[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5S/c1-23-15-11-12(4-5-13(15)17)25(21,22)19-8-6-18(7-9-19)16(20)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNWOZEYDXGAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

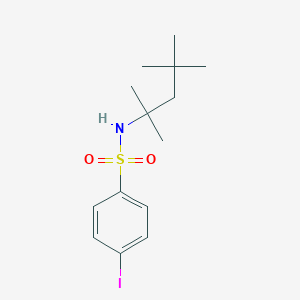
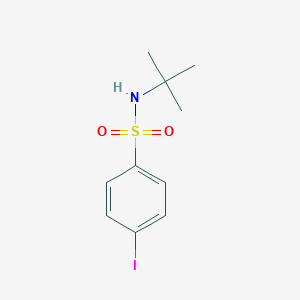
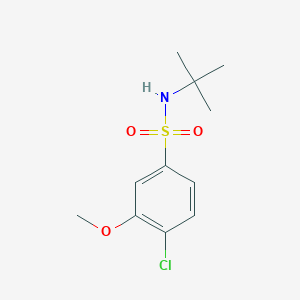
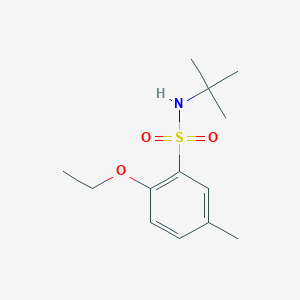
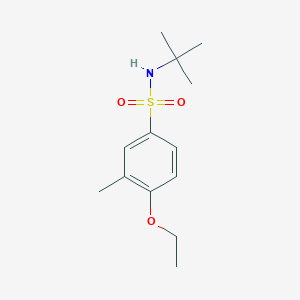
![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B486631.png)
